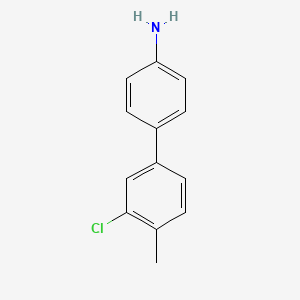

4-(3-Chloro-4-methylphenyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

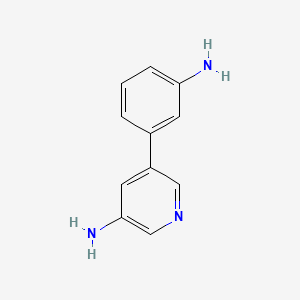

“4-(3-Chloro-4-methylphenyl)aniline” is a chemical compound with the CAS Number: 1355247-85-6 . It has a molecular weight of 217.7 and its linear formula is C13H12ClN .

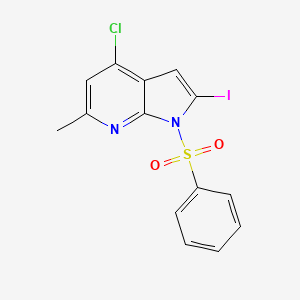

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C13H12ClN . The molecular weight of this compound is 217.7 .

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Pyrazoline Compounds

One of the notable scientific research applications of 4-(3-Chloro-4-methylphenyl)aniline involves its use in the synthesis of new pyrazoline compounds. In a study by Hussein (2014), 3-Chloro-4-methyl-aniline was diazotized and coupled with 2-hydroxybenzaldehyde to produce a starting material which was then used to synthesize a series of new chalcones. These chalcones were further reacted with phenyl hydrazine to yield new pyrazoline compounds. The structural confirmation of these synthesized compounds was achieved through various spectral techniques, including FT-IR, 1 H-NMR, 13 C-NMR, and 13 C- DEPT- 135 spectra (Hussein, 2014).

Kinetics and Mechanism Studies

In the realm of chemical kinetics and mechanism studies, this compound serves as a crucial reactant. Castro, Gazitúa, and Santos (2005) explored the kinetics and mechanism of anilinolysis reactions of aryl 4-nitrophenyl carbonates, where the reactivity of different anilines, including those derived from this compound, was studied in aqueous ethanol. The study revealed insights into the stepwise and concerted mechanisms underlying these reactions (Castro, Gazitúa, & Santos, 2005).

Corrosion Inhibition

Another significant application is in the field of corrosion science. A compound synthesized from this compound was studied for its corrosion inhibition properties on mild steel in acidic solutions by Daoud et al. (2014). The study utilized weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods to evaluate the efficiency of the synthesized compound as a corrosion inhibitor. The results indicated that the compound was an efficient corrosion inhibitor, with its efficiency increasing with concentration (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Antimicrobial Agents

Bairagi, Bhosale, and Deodhar (2009) explored the antimicrobial properties of Schiff’s bases derived from 4-Chloro-3-coumarin aldehyde, which is related to this compound. The synthesized compounds were evaluated in vitro against various gram-positive and gram-negative bacteria and fungi, with one compound showing significant antimicrobial activity with a minimum inhibitory concentration (MIC) of 15 μg/mL against all tested organisms (Bairagi, Bhosale, & Deodhar, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

4-(3-chloro-4-methylphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIBJLJQRGEYGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742790 |

Source

|

| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-85-6 |

Source

|

| Record name | [1,1′-Biphenyl]-4-amine, 3′-chloro-4′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B580980.png)

![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B580992.png)